

Application Notes and Protocols: Metal-Free Azidotrifluoromethylation of Unactivated Alkenes with TfN3

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Compound of Interest

Compound Name: Trifluoromethanesulfonyl azide

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This document provides detailed application notes and protocols for the metal-free azidotrifluoromethylation of unactivated alkenes utilizing **trifluoromethanesulfonyl azide** (TfN3) as a bifunctional reagent. This method offers a straightforward and efficient pathway to synthesize vicinal trifluoromethyl azides, which are valuable building blocks in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group and the versatile reactivity of the azide functionality.^[1]

The reaction proceeds via a radical chain mechanism, initiated by a radical initiator, and avoids the use of transition-metal catalysts, making it an attractive method for late-stage functionalization of complex molecules.^[1]

Data Presentation

The following tables summarize the substrate scope and yields for the metal-free azidotrifluoromethylation of a variety of unactivated alkenes. The reactions were generally carried out on a 0.2 mmol scale.^[1]

Table 1: Azidotrifluoromethylation of Styrene Derivatives

| Entry | Alkene | Product | Yield (%) |
|-------|----------------------------|---------|-----------|
| 1 | Styrene | 2a | 82 |
| 2 | 4-Methylstyrene | 2b | 85 |
| 3 | 4-Methoxystyrene | 2c | 78 |
| 4 | 4-(tert-Butyl)styrene | 2d | 88 |
| 5 | 4-Phenylstyrene | 2e | 91 |
| 6 | 4-Fluorostyrene | 2f | 75 |
| 7 | 4-Chlorostyrene | 2g | 79 |
| 8 | 4-Bromostyrene | 2h | 81 |
| 9 | 4-(Trifluoromethyl)styrene | 2i | 73 |
| 10 | 3-Methylstyrene | 2j | 83 |
| 11 | 2-Methylstyrene | 2k | 65 |
| 12 | 4-Vinylnaphthalene | 2l | 86 |
| 13 | 4-Vinylbiphenyl | 2m | 90 |
| 14 | 1,1-Diphenylethylene | 2u | 81 |

Table 2: Azidotrifluoromethylation of Aliphatic and Functionalized Alkenes

| Entry | Alkene | Product | Yield (%) | d.r. |
|-------|-------------------------|---------|-----------|-------|
| 1 | 1-Octene | 2n | 68 | - |
| 2 | Cyclohexene | 2o | 55 | 1.2:1 |
| 3 | Cyclooctene | 2p | 61 | 1.3:1 |
| 4 | (E)-4-Phenyl-1-butene | 2q | 72 | - |
| 5 | Allylbenzene | 2r | 62 | - |
| 6 | 5-Hexen-1-yl acetate | 2s | 58 | - |
| 7 | N-Allylphthalimide | 2t | 60 | - |
| 8 | α -Methylstyrene | 2v | 75 | - |
| 9 | (E)-1-Phenylpropene | 2w | 71 | 1.1:1 |
| 10 | Indene | 2x | 52 | 1.5:1 |

Table 3: Late-Stage Azidotrifluoromethylation of Bioactive Molecules

| Entry | Substrate Derivative | Product | Yield (%) |
|-------|------------------------|---------|-----------|
| 1 | Estrone derivative | 4a | 65 |
| 2 | Probenecid derivative | 4b | 58 |
| 3 | Ibuprofen derivative | 4c | 61 |
| 4 | Gemfibrozil derivative | 4d | 63 |
| 5 | Fenofibrate derivative | 4e | 55 |
| 6 | Celecoxib derivative | 4f | 48 |
| 7 | L-Menthol derivative | 4j | 72 |
| 8 | Glycine derivative | 4l | 51 |

Experimental Protocols

Caution: **Trifluoromethanesulfonyl azide** is a potentially explosive reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Protocol 1: In-situ Preparation of Trifluoromethanesulfonyl Azide (TfN₃)

Trifluoromethanesulfonyl azide (TfN₃) is conveniently prepared in situ from trifluoromethanesulfonic anhydride and sodium azide.^[1]

Materials:

- Trifluoromethanesulfonic anhydride (Tf₂O)
- Sodium azide (NaN₃)
- Hexane (anhydrous)

Procedure:

- To a stirred suspension of sodium azide (NaN_3 , 1.5 equiv.) in anhydrous hexane, add trifluoromethanesulfonic anhydride (Tf_2O , 1.0 equiv.) dropwise at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
- The resulting solution of TfN_3 in hexane can be used directly in the subsequent azidotrifluoromethylation reaction. It is recommended to use the freshly prepared solution.

Protocol 2: General Procedure for the Metal-Free Azidotrifluoromethylation of Unactivated Alkenes

This protocol describes a general method for the azidotrifluoromethylation of unactivated alkenes using the in-situ prepared TfN_3 solution.^[1]

Materials:

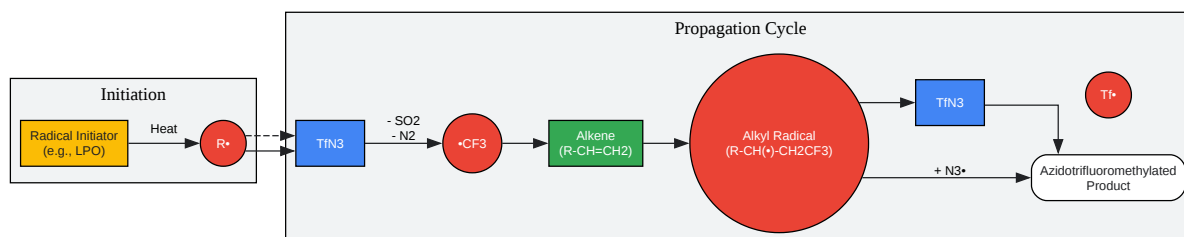
- Alkene (1.0 equiv.)
- Freshly prepared solution of TfN_3 in hexane (2.0 equiv.)
- Radical initiator (e.g., Lauroyl peroxide (LPO) or 2,2'-Azobis(2-methylpropionitrile) (AIBN)) (10 mol%)
- Ethyl acetate (EtOAc)

Procedure:

- In a sealed tube, dissolve the alkene (1.0 equiv., 0.2 mmol) and the radical initiator (0.02 mmol) in ethyl acetate (2.0 mL).
- Add the freshly prepared solution of TfN_3 in hexane (0.4 mmol) to the reaction mixture.
- Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
- After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

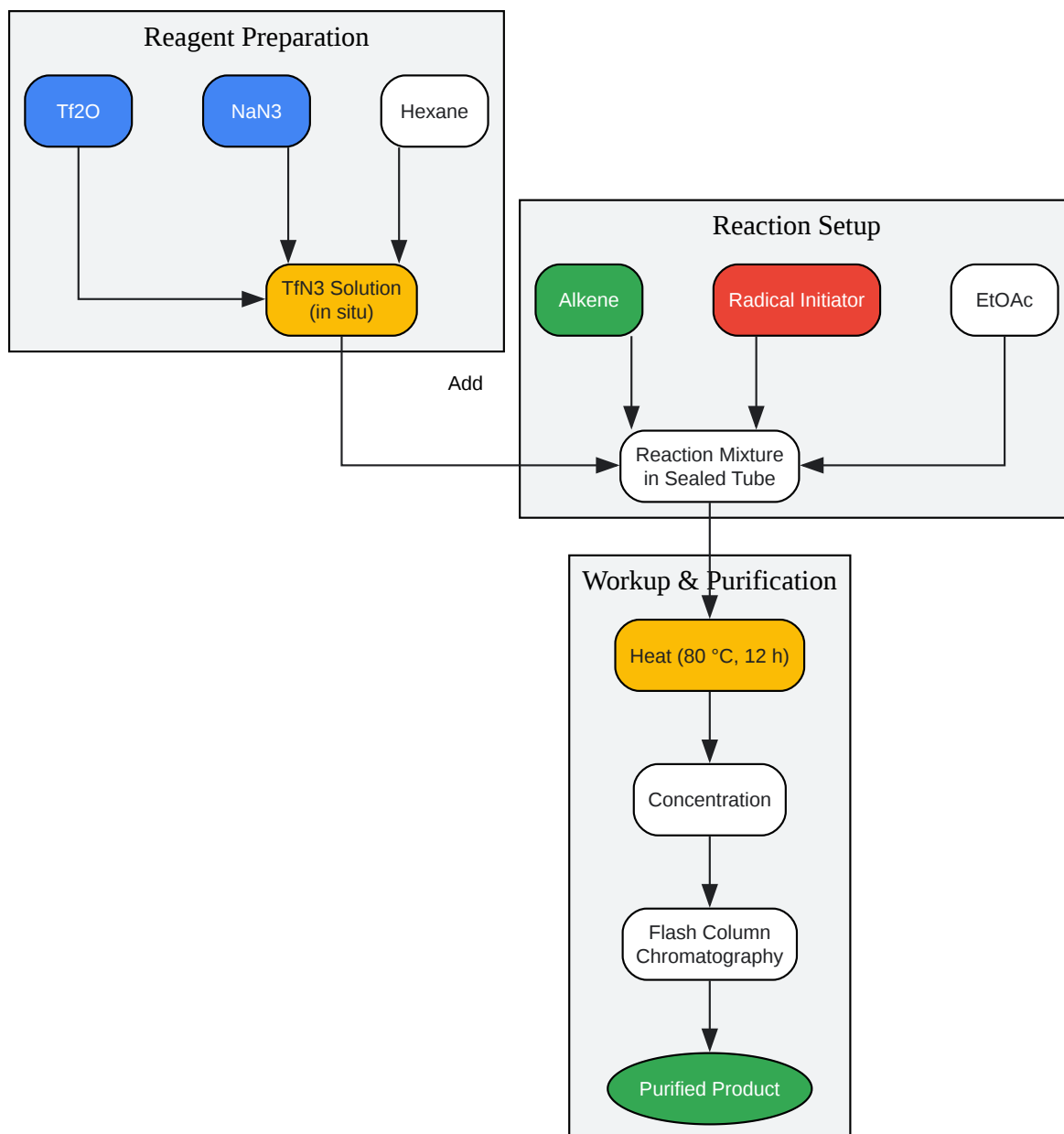
- Purify the residue by flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the desired azidotrifluoromethylated product.

Mandatory Visualizations



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Caption: Proposed radical chain mechanism for the azidotrifluoromethylation.



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Caption: General experimental workflow for the azidotrifluoromethylation.

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References

- 1. Trifluoromethanesulfonyl azide as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes - PMC [pmc.ncbi.nlm.nih.gov]
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